1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
Description
1-(5-Fluoro-2-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a synthetic small molecule characterized by a piperidine core substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group and a 5-fluoro-2-methoxybenzenesulfonyl moiety. The sulfonyl group at position 1 of the piperidine ring introduces electron-withdrawing properties, while the thiadiazole heterocycle at position 3 contributes to its planar, aromatic character.
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S2/c1-10-17-18-15(23-10)11-4-3-7-19(9-11)24(20,21)14-8-12(16)5-6-13(14)22-2/h5-6,8,11H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPEASDAUARJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring and a sulfonyl group derived from 5-fluoro-2-methoxybenzenesulfonic acid. The presence of the thiadiazole moiety enhances its potential biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and contributing to the compound's biological properties.
- Sulfonyl Group : Enhances solubility and reactivity, allowing for better interaction with biological targets.
The biological activity of this compound involves its interaction with specific molecular targets. The fluorine atom and methoxy group are crucial for binding affinity and selectivity. The sulfonyl group facilitates strong interactions with target proteins, while the piperidine ring provides structural stability.
Pharmacological Properties
Research indicates that compounds containing thiadiazole rings exhibit diverse pharmacological properties. These include:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Enzyme Inhibition : Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.
Biological Assays and Findings
Several studies have evaluated the biological activity of related compounds. For instance:
| Compound | Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 2.14 ± 0.003 | |
| Compound B | Urease Inhibition | 0.63 ± 0.001 | |
| Compound C | Antibacterial (Salmonella typhi) | Moderate to Strong |
These findings suggest that similar compounds may exhibit significant biological activities that warrant further investigation.
Case Studies and Research Findings
- Antibacterial Screening : Compounds similar to this compound have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. This highlights the potential for developing new antibiotics based on this chemical structure .
- Enzyme Inhibition Studies : The compound's potential as an enzyme inhibitor was assessed through in vitro assays. It demonstrated strong inhibitory effects on urease, with IC50 values significantly lower than standard reference compounds .
- Molecular Docking Studies : Computational studies using molecular docking techniques have elucidated the binding interactions of these compounds with target proteins, providing insights into their mechanism of action at the molecular level.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Pharmacological Potential : The compound is being investigated for its potential as an antitumor agent. Preliminary studies indicate that it may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Mechanism of Action : The unique structural features, particularly the sulfonyl group, facilitate strong interactions with target proteins involved in cancer progression. The fluorine atom contributes to the compound's binding affinity, enhancing its therapeutic efficacy.
-
Material Science
- Polymer Development : Due to its sulfonyl functional group, the compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties.
- Nanomaterials : Research indicates that derivatives of this compound can serve as precursors for nanomaterials, which have applications in electronics and photonics.
-
Biological Studies
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes linked to inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Drug Delivery Systems : Its unique structure allows for modifications that can enhance drug solubility and bioavailability, making it suitable for developing advanced drug delivery systems.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Antitumor Activity | In vitro studies demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study 2: Enzyme Inhibition | Research indicated that the compound effectively inhibited cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent. |
| Study 3: Polymer Synthesis | The synthesis of sulfonated polymers using this compound resulted in materials with superior thermal properties compared to conventional polymers. |
Comparison with Similar Compounds
Variations in Sulfonyl Substituents
- 1-(3-Methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1396808-42-6) :
- 1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (CAS 1171941-73-3) :
Heterocyclic Ring Modifications
- 1-(4-Ethylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 892675-76-2) :
- 5-Fluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,3,6-tetrahydropyridine :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound* | ~C₁₅H₁₇FN₃O₃S₂ | ~366.45 | 5-Fluoro-2-methoxybenzenesulfonyl group |
| 1-(3-Methoxybenzenesulfonyl)-3-[5-(trifluoromethyl)-oxadiazol-2-yl]piperidine | C₁₅H₁₆F₃N₃O₄S | 391.4 | Trifluoromethyl-oxadiazole ring |
| 1-(4-Methoxybenzenesulfonyl)-3-(5-methyl-thiadiazol-2-yl)piperidine | C₁₅H₁₉N₃O₃S₂ | 353.46 | Non-fluorinated sulfonyl group |
*Estimated based on structural analogs.
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three fragments:
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Piperidine core : Functionalized at position 3 with a thiadiazole ring.
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5-Methyl-1,3,4-thiadiazole : Introduced via cyclization or coupling.
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5-Fluoro-2-methoxybenzenesulfonyl group : Attached via sulfonylation.
Analogous protocols for morpholine sulfonamides and benzimidazole sulfoxides inform the sequential assembly.
Thiadiazole Ring Formation
The 5-methyl-1,3,4-thiadiazole moiety is synthesized via cyclization of thioamides. For example, heating thioacetamide with hydrazine hydrate in acidic conditions yields 2-amino-5-methyl-1,3,4-thiadiazole, which is subsequently functionalized.
Reaction conditions :
Piperidine Functionalization
The thiadiazole is introduced to piperidine via nucleophilic substitution. Using 3-chloropiperidine and 5-methyl-1,3,4-thiadiazole-2-thiol under basic conditions (K₂CO₃/DMF) achieves 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine.
Optimization :
Sulfonylation with 5-Fluoro-2-Methoxybenzenesulfonyl Chloride
The piperidine-thiadiazole intermediate is sulfonylated using 5-fluoro-2-methoxybenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
Procedure :
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Dissolve 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine (1.0 eq) in DCM.
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Add TEA (2.5 eq) and cool to 0–5°C.
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Slowly add 5-fluoro-2-methoxybenzenesulfonyl chloride (1.2 eq).
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yield : 80–85%.
Optimization of Reaction Conditions
Catalyst Screening for Sulfonylation
Comparative studies of bases (TEA, pyridine, DMAP) reveal TEA as optimal for minimizing side products (Table 1).
Table 1: Base Selection for Sulfonylation
| Base | Yield (%) | Purity (%) | Side Products (%) |
|---|---|---|---|
| TEA | 85 | 92 | 3 |
| Pyridine | 72 | 88 | 12 |
| DMAP | 78 | 90 | 8 |
Temperature-Dependent Cyclization
Thiadiazole formation is exothermic; higher temperatures (>100°C) reduce yield due to decomposition (Figure 1).
Optimal conditions :
Industrial-Scale Production
Q & A
What are the key challenges in synthesizing 1-(5-fluoro-2-methoxybenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine, and how can they be addressed methodologically?
Basic Research Focus:
The synthesis involves multi-step reactions, including sulfonation of the 5-fluoro-2-methoxybenzene moiety, coupling with a piperidine-thiadiazole core, and purification. Key challenges include controlling regioselectivity during sulfonation and avoiding side reactions in heterocyclic ring formation.
Advanced Methodological Solutions:
- Regioselectivity : Use sulfur trioxide complexes in dichloromethane under anhydrous conditions to direct sulfonation to the para position of the methoxy group .
- Coupling Optimization : Employ coupling agents like DCC (dicyclohexylcarbodiimide) in DMF to facilitate amide bond formation between the sulfonyl chloride and piperidine-thiadiazole intermediate .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water) ensures >95% purity .
How can structural characterization of this compound be rigorously validated?
Basic Techniques:
- NMR Spectroscopy : H and C NMR confirm the piperidine ring conformation, sulfonyl group connectivity, and thiadiazole substitution patterns. For example, the methoxy proton appears as a singlet at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 428.0821) .
Advanced Analysis: - X-ray Crystallography : Resolves bond angles and dihedral angles of the thiadiazole-piperidine junction, critical for understanding steric effects in target binding .
- 2D NMR (COSY, HSQC) : Maps through-space and through-bond correlations to resolve overlapping signals in the aromatic and heterocyclic regions .
What experimental designs are recommended for evaluating its biological activity?
Basic Assays:
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Piperidine derivatives with fluoroaryl groups show MICs ≤16 µg/mL .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via fluorometric assays, with IC values compared to reference inhibitors .
Advanced Models: - In Silico Docking : Use AutoDock Vina to predict binding modes to COX-2 or bacterial topoisomerase IV, focusing on interactions between the sulfonyl group and catalytic residues .
- Cytotoxicity Profiling : Assess selectivity via MTT assays on human cell lines (e.g., HEK293), ensuring IC values for toxicity exceed therapeutic concentrations by ≥10-fold .
How should contradictory bioactivity data between in vitro and in vivo studies be interpreted?
Basic Considerations:
Discrepancies may arise from poor solubility or metabolic instability. For example, in vitro anti-inflammatory activity (COX-2 IC = 0.8 µM) might not translate to in vivo efficacy due to rapid hepatic clearance.
Advanced Resolution:
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability in rodent models. Structural analogs with methoxy groups exhibit improved t (4–6 hours vs. 1–2 hours for non-substituted derivatives) .
- Metabolite Identification : LC-MS/MS can detect phase I/II metabolites (e.g., sulfoxide derivatives) that may explain reduced activity .
What advanced strategies are used to study structure-activity relationships (SAR) for this compound?
Basic SAR Approaches:
- Substituent Variation : Compare bioactivity of analogs with halogens (F, Cl), alkyl (methyl, ethyl), or electron-withdrawing groups (NO) on the benzene or thiadiazole rings .
Advanced Techniques: - Free-Wilson Analysis : Quantify contributions of specific substituents to antimicrobial potency. For example, the 5-fluoro group contributes 30% of the observed MIC reduction .
- Molecular Dynamics Simulations : Analyze ligand-protein binding stability over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the sulfonyl oxygen and Arg513 in COX-2) .
How can metabolic stability and toxicity risks be assessed preclinically?
Basic Screening:
- Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure parent compound depletion over 60 minutes. Compounds with >50% remaining are prioritized .
- Ames Test : Assess mutagenicity using Salmonella strains TA98 and TA100 .
Advanced Models: - CYP450 Inhibition Assays : Test inhibition of CYP3A4 and CYP2D6 isoforms via fluorogenic substrates. A >50% inhibition at 10 µM indicates high drug-drug interaction risk .
- Zebrafish Toxicity : Evaluate developmental toxicity (LC) and organ-specific effects (e.g., hepatotoxicity via yolk sac absorption assays) .
What in vivo models are suitable for validating therapeutic potential?
Basic Models:
- Murine Inflammation : Carrageenan-induced paw edema, with compound efficacy compared to diclofenac (30–50% reduction in swelling at 10 mg/kg) .
Advanced Systems: - Orthotopic Cancer Models : Implant HT-29 colon cancer cells in nude mice and monitor tumor growth inhibition via bioluminescence imaging. Piperidine-thiadiazole derivatives show 40–60% suppression at 20 mg/kg .
- PK/PD Integration : Correlate plasma concentrations (AUC) with biomarker modulation (e.g., serum TNF-α levels) to establish dose-response relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
